Threo-ritalinol hydrochloride Threo-ritalinol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14591867
InChI: InChI=1S/C13H19NO/c15-10-12(11-6-2-1-3-7-11)13-8-4-5-9-14-13/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

Threo-ritalinol hydrochloride

CAS No.:

Cat. No.: VC14591867

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Threo-ritalinol hydrochloride -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]ethanol
Standard InChI InChI=1S/C13H19NO/c15-10-12(11-6-2-1-3-7-11)13-8-4-5-9-14-13/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
Standard InChI Key IKNCLLOBJQVKNP-CHWSQXEVSA-N
Isomeric SMILES C1CCN[C@H](C1)[C@H](CO)C2=CC=CC=C2
Canonical SMILES C1CCNC(C1)C(CO)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Threo-ritalinol hydrochloride is a hydrochloride salt with the molecular formula C13H20ClNO\text{C}_{13}\text{H}_{20}\text{ClNO} and a molecular weight of 241.76 g/mol . Its IUPAC name, (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]ethanol hydrochloride, reflects its stereochemical configuration, which includes two defined stereocenters at the piperidine and phenyl-ethanol moieties . The threo designation indicates a specific diastereomeric relationship distinct from the erythro configuration, a critical factor in its biological activity .

The compound’s SMILES notation, C1CCN[C@H](C1)[C@H](CO)C2=CC=CC=C2.Cl\text{C1CCN[C@H](C1)[C@H](CO)C2=CC=CC=C2.Cl}, underscores the R configuration at both stereocenters, which is essential for its interaction with biological targets . The presence of a piperidine ring and a hydroxyl group facilitates hydrogen bonding, as evidenced by its hydrogen bond donor count (3) and acceptor count (2) .

Table 1: Key Molecular Properties of Threo-Ritalinol Hydrochloride

PropertyValue
Molecular FormulaC13H20ClNO\text{C}_{13}\text{H}_{20}\text{ClNO}
Molecular Weight241.76 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors2
Topological Polar SA32.3 Ų
Rotatable Bond Count3

Synthesis and Stereochemical Resolution

Synthetic Pathways

Threo-ritalinol hydrochloride is synthesized through stereoselective methods to isolate the threo diastereomer. A common approach involves the catalytic hydrogenation of a methylphenidate precursor followed by hydrochloric acid salt formation . The stereochemical integrity of the product is validated via chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, ensuring >99% enantiomeric excess .

Importance of Stereochemistry

The threo configuration confers distinct pharmacokinetic and pharmacodynamic properties compared to its erythro counterpart. For instance, the R,R configuration enhances binding affinity to the dopamine transporter (DAT) by optimizing spatial alignment with the transporter’s hydrophobic pocket . This stereospecificity mirrors the activity profile of methylphenidate, where the threo isomer exhibits greater central nervous system (CNS) penetration .

Pharmacological Profile and Mechanism of Action

Dopamine Transporter Inhibition

Threo-ritalinol hydrochloride functions as a competitive inhibitor of the sodium-dependent dopamine transporter (SLC6A3), a target implicated in attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson’s disease . By blocking dopamine reuptake, the compound increases synaptic dopamine concentrations, akin to the mechanism of methylphenidate .

Table 2: Comparative Pharmacological Data

ParameterThreo-Ritalinol HClMethylphenidate
DAT Inhibition (IC₅₀)12 nM10 nM
Selectivity over SERT50-fold30-fold
Plasma Half-Life2.5 hours3.5 hours

Neurochemical Effects

In rodent models, threo-ritalinol hydrochloride (1–10 mg/kg) dose-dependently enhances extracellular dopamine levels in the striatum, as measured by microdialysis . This effect correlates with improved performance in attention-based tasks, supporting its potential utility in ADHD management .

Therapeutic Applications and Clinical Relevance

Attention Deficit Hyperactivity Disorder (ADHD)

Preclinical studies suggest that threo-ritalinol hydrochloride ameliorates attention deficits in spontaneously hypertensive rats (SHR), a validated ADHD model . Its shorter half-life compared to methylphenidate may reduce the risk of insomnia, a common side effect of stimulant therapies .

Parkinson’s Disease

Preliminary in vitro data indicate that threo-ritalinol hydrochloride protects dopaminergic neurons from oxidative stress, a hallmark of Parkinson’s pathology . This neuroprotective effect is mediated through the upregulation of glutathione synthesis, though in vivo validation is pending .

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